molecular formula C13H17N3O B10988407 3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide

3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide

Cat. No.: B10988407
M. Wt: 231.29 g/mol
InChI Key: PEXFRSXMECUZLK-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

This compound combines a benzimidazole ring with a butanamide side chain. The benzimidazole moiety is a bicyclic heterocycle containing a nitrogen atom in each ring. It has diverse applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • Industrial-scale production methods typically involve efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions at the benzimidazole ring or the butanamide side chain can occur.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines) are used.

    Major Products: The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

    Medicine: The compound’s structural resemblance to certain bioactive molecules makes it interesting for drug development. Researchers explore its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Chemical Biology: It can serve as a probe to study biological processes due to its unique structure.

    Materials Science: Its electron-donating properties make it useful for n-type doping in organic electronic devices.

Mechanism of Action

    Molecular Targets: The compound may interact with specific receptors or enzymes due to its benzimidazole core.

    Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-methyl-N-(2-methyl-3H-benzimidazol-5-yl)butanamide

InChI

InChI=1S/C13H17N3O/c1-8(2)6-13(17)16-10-4-5-11-12(7-10)15-9(3)14-11/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

PEXFRSXMECUZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC(C)C

Origin of Product

United States

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